4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound features a pyridine ring substituted with a methoxy group at the 3-position and an oxane ring with a carboxylic acid group at the 4-position. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, a methoxy group is introduced at the 3-position using a methoxylation reaction.
Construction of the oxane ring: The pyridine derivative is then subjected to cyclization reactions to form the oxane ring.
Introduction of the carboxylic acid group: Finally, the carboxylic acid group is introduced at the 4-position of the oxane ring through carboxylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group and the carboxylic acid group can participate in substitution reactions with suitable nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:
4-(3-Hydroxypyridin-2-yl)oxane-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.
4-(3-Methoxypyridin-2-yl)oxane-4-carboxamide: The carboxylic acid group is replaced with a carboxamide group, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3-methoxypyridin-2-yl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-9-3-2-6-13-10(9)12(11(14)15)4-7-17-8-5-12/h2-3,6H,4-5,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQNJGVXWFQQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.